molecular formula C6H13ClN2O2 B12508780 Methyl hexahydropyridazine-3-carboxylate hcl

Methyl hexahydropyridazine-3-carboxylate hcl

Cat. No.: B12508780
M. Wt: 180.63 g/mol
InChI Key: SKHQENDPKXVMIR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (3S)-methyl diazinane-3-carboxylate hydrochloride , reflecting its stereochemistry and functional groups. The parent structure, hexahydropyridazine, is a six-membered saturated ring containing two adjacent nitrogen atoms (positions 1 and 2). The carboxylate ester group (-COOCH₃) is attached to the third carbon of the diazinane ring, while the hydrochloride salt forms via protonation of the secondary amine nitrogen.

Structurally, the molecule adopts a chair-like conformation in its most stable state, with the ester group occupying an equatorial position to minimize steric strain. The hydrochloride counterion interacts electrostatically with the protonated amine, stabilizing the crystalline lattice. The absolute (S)-configuration at the third carbon is confirmed by chiral resolution data.

Molecular Formula and Weight Analysis

The molecular formula C₆H₁₃ClN₂O₂ corresponds to a calculated molecular weight of 180.63 g/mol . Elemental composition breaks down as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 6 12.01 72.06
H 13 1.008 13.10
Cl 1 35.45 35.45
N 2 14.01 28.02
O 2 16.00 32.00
Total 180.63

This composition aligns with high-resolution mass spectrometry data, which shows a predominant ion peak at m/z 180.63 for the protonated molecular ion. The chlorine isotope pattern (3:1 ratio for M and M+2 peaks) further confirms the presence of a single chlorine atom.

Salt Formation Rationale: Hydrochloride Counterion Effects

The hydrochloride salt form enhances physicochemical properties critical for pharmaceutical applications:

  • Solubility : Protonation of the secondary amine increases aqueous solubility by forming ion-dipole interactions with water molecules. The free base exhibits limited solubility (<1 mg/mL), while the hydrochloride salt achieves >50 mg/mL in aqueous buffers at pH 2–4.
  • Crystallinity : The ionic interaction between the protonated amine and chloride ion promotes a stable crystalline lattice, improving purification and storage stability. X-ray diffraction studies reveal a monoclinic crystal system with a melting point of 192–195°C.
  • Hygroscopicity : The hydrochloride form shows reduced moisture absorption (<1% weight gain at 80% relative humidity) compared to the free base (>5% weight gain), minimizing hydrolysis of the ester group.

Counterion selection follows the ΔpKₐ rule , where the amine (pKₐ ≈ 8.5) and hydrochloric acid (pKₐ ≈ -8) have a ΔpKₐ > 2, ensuring complete protonation. This salt form also avoids introducing chiral counterions that could complicate regulatory approval.

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

methyl diazinane-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H

InChI Key

SKHQENDPKXVMIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCNN1.Cl

Origin of Product

United States

Preparation Methods

Fischer Esterification

This direct esterification method involves reacting hexahydropyridazine-3-carboxylic acid with methanol in the presence of an acid catalyst:

Reagents Conditions Catalyst Yield Notes
Hexahydropyridazine-3-carboxylic acid + Methanol Reflux, 4-8 hours H₂SO₄ or HCl 70-85% Most suitable for simple alcohols like methanol
Hexahydropyridazine-3-carboxylic acid + Methanol Room temperature, 24-48 hours Concentrated H₂SO₄ 65-75% Milder conditions but longer reaction time

The Fischer esterification proceeds through protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, and subsequent dehydration. This approach is particularly effective when methanol can be used in excess as the reaction solvent.

Thionyl Chloride-Mediated Esterification

This method involves treating hexahydropyridazine-3-carboxylic acid with thionyl chloride in methanol:

Reagents Conditions Yield Notes
Hexahydropyridazine-3-carboxylic acid + SOCl₂ + MeOH 0°C to rt, 2-4 hours 80-90% SOCl₂ generates anhydrous HCl in situ

In this approach, thionyl chloride reacts with methanol to provide anhydrous HCl, which catalyzes the esterification reaction. This method typically produces higher yields than direct Fischer esterification and requires shorter reaction times.

Two-Step Acid Chloride Formation and Alcoholysis

This procedure involves first converting hexahydropyridazine-3-carboxylic acid to its acid chloride intermediate:

Step Reagents Conditions Yield Notes
1 Hexahydropyridazine-3-carboxylic acid + SOCl₂ or (COCl)₂ DCM, 0°C to rt, 2-3 hours 85-95% (crude) Acid chloride is formed
2 Acid chloride + MeOH 0°C to rt, 1-2 hours 80-90% (from acid) Triethylamine or pyridine often added as base

This approach is particularly useful for acid-sensitive substrates, as the reaction conditions in the second step can be kept neutral or slightly basic.

Cyclization-Based Synthetic Approaches

An alternative approach to synthesizing methyl hexahydropyridazine-3-carboxylate hydrochloride involves the cyclization of suitable precursors to form the hexahydropyridazine ring structure, followed by functional group modifications.

Synthesis from Hydrazine Derivatives and Dihalogenated Esters

This approach involves the reaction of 1,2-hydrazine derivatives with dihalogenated esters:

Reagents Conditions Base Solvent Yield Reference
1,2-Dibenzyloxycarbonylhydrazine + 2,5-Dibromovalerate of methyl 24h, reflux K₂CO₃ Acetone 71%
1,2-Hydrazine dicarboxylate of bisarylmethyl + 2,5-Dihalogeno-pentanoate of alkyl 48h, 90°C K₂CO₃ Diglyme 65-75%

The reaction proceeds through nucleophilic displacement of the halogen atoms by the hydrazine nitrogens, forming the hexahydropyridazine ring. The product typically requires deprotection of the nitrogen atoms to obtain the final compound.

Improved Two-Step Process

A more efficient two-step process has been developed that avoids the isolation of intermediates:

  • First Step : Reaction of 1,2-dibenzyloxycarbonylhydrazine with 2,5-dibromovalerate of methyl in presence of a phase transfer catalyst:
Reagents Catalyst Base Solvent Temperature Time Product
1,2-Dibenzyloxy-carbonylhydrazine + 2,5-Dibromo-valerate of methyl Tetrabutyl-ammonium bromide K₂CO₃ Acetone Reflux 24h Tetrahydro-1,2,3-pyridazine tricarboxylate intermediate
  • Second Step : Treatment with aqueous base without isolating the intermediate:
Reagents Base Conditions pH Product Overall Yield
Reaction mixture from step 1 30% NaOH 40°C, 5-7h pH maintained at ~12 1-Benzyloxycarbonyl-hexahydropyridazin-3-yl carboxylic acid 71%

This improved process eliminates the need for isolation of intermediates, reducing solvent usage and improving overall efficiency. The final product is obtained by acidification of the reaction mixture with HCl to pH ~1, causing crystallization of the product.

Enantiomerically Pure Synthesis

The synthesis of enantiomerically pure (R or S) methyl hexahydropyridazine-3-carboxylate hydrochloride requires specialized approaches to achieve stereoselectivity.

Synthesis of (S)-Methyl Hexahydropyridazine-3-carboxylate Hydrochloride

The S-enantiomer (CAS: 380223-17-6) can be prepared through several approaches:

Method Starting Material Key Reagents Conditions Enantiomeric Excess Reference
Oxazolidinone-based (4S)-(Phenylmethyl)-2-oxazolidinone 1-Fluoro-2,4-dinitrobenzene, NaHCO₃ EtOH, room temperature >96%
Chiral HPLC resolution Racemic methyl hexahydropyridazine-3-carboxylate Chiralcel column 75:25 hexane/isopropanol eluent >96%

The oxazolidinone-based approach begins with (4S)-(phenylmethyl)-2-oxazolidinone, which is converted through multiple steps to (3S)-N1-(2,4-dinitrophenyl) hexahydropyridazine-3-carboxylate. The enantiomeric purity is typically confirmed by chiral HPLC analysis, with the S-enantiomer showing a retention time of approximately 18 minutes under specific conditions.

Synthesis of (R)-Methyl Hexahydropyridazine-3-carboxylate Hydrochloride

The R-enantiomer can be synthesized using similar approaches but starting with the appropriate R-configured precursors:

Step Reagents/Conditions Product Notes
a (4R)-3-(5-Bromovaleryl)-4-(phenylmethyl)-2-oxazolidinone Chiral intermediate Establishes R-configuration
b Reaction with N,N'-bis-(t-butoxycarbonyl) Protected intermediate Maintains stereochemistry
c LiOH·H₂O in THF/H₂O, -5°C to 0°C, 1h 40min (3R)-N,N'-bis-(t-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid 89% yield
d TFA in CH₂Cl₂, room temperature, 1h 35min (3R)-Piperazic acid trifluoroacetic acid salt 94% yield
e Esterification with MeOH, HCl (R)-Methyl hexahydropyridazine-3-carboxylate hydrochloride Final product

The R-enantiomer can be distinguished from the S-enantiomer by chiral HPLC, with a retention time of approximately 27 minutes using the same conditions as for the S-enantiomer.

Industrial Scale Preparation Methods

For industrial-scale production, several modifications to the laboratory methods are typically employed to improve efficiency, safety, and cost-effectiveness.

Continuous Flow Processing

Continuous flow methods offer advantages for scaling up the synthesis:

Parameter Batch Process Continuous Flow Advantage
Reaction time 24-48 hours 0.5-2 hours Significantly reduced processing time
Solvent usage 5-10 L/kg product 1-3 L/kg product Reduced solvent consumption
Heat transfer Less efficient More efficient Better temperature control
Safety Higher risk with large volumes Lower risk Reduced hazard potential

The continuous flow approach is particularly advantageous for exothermic reactions such as the esterification steps, providing better control of reaction parameters and reducing the formation of byproducts.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate several steps in the synthesis:

Reaction Conventional Heating Microwave Irradiation Yield Improvement
Esterification 4-8 hours 15-30 minutes 5-10%
Cyclization 24-48 hours 2-4 hours 8-15%

Microwave-assisted synthesis is particularly effective for the cyclization step, where heating is traditionally required for extended periods. The technique provides more uniform heating and can significantly reduce reaction times while maintaining or improving yields.

Purification and Characterization

The purification of methyl hexahydropyridazine-3-carboxylate hydrochloride is crucial to obtain high-purity material for research and pharmaceutical applications.

Crystallization Methods

Various crystallization methods have been employed for purification:

Solvent System Temperature Crystallization Time Recovery Purity
EtOH/EtOAc Room temperature to 5°C 4-12 hours 80-85% >97%
Toluene/Aqueous pH ~1, room temperature 1-2 hours 70-75% >97%
MeOH/Diethyl ether 0°C 8-12 hours 85-90% >98%

The toluene/aqueous method is particularly effective for direct crystallization from the reaction mixture, avoiding the need for intermediate purification steps.

Analytical Characterization

The purity and identity of methyl hexahydropyridazine-3-carboxylate hydrochloride can be confirmed by various analytical techniques:

Technique Parameter Typical Value/Result Reference
HPLC Purity >97%
1H NMR (D₂O) Chemical shifts δ 3.87 (m, 1H), 3.30 (m, 1H), 3.19 (m, 1H), 2.17 (m, 1H), 1.90 (m, 3H)
MS (FAB) m/z (M+1) 131
IR (KBr) Characteristic bands 3209, 2986, 1738, 1705, 1667 cm⁻¹
Optical rotation [α]D for (S)-enantiomer +18.7° (c 0.48, MeOH)

For enantiomerically pure forms, chiral HPLC is the preferred method for determining enantiomeric excess, with the S and R enantiomers showing distinct retention times under standardized conditions.

Optimized Synthetic Procedure

Based on the research findings, an optimized procedure for the preparation of methyl hexahydropyridazine-3-carboxylate hydrochloride can be summarized as follows:

Preparation of Racemic Methyl Hexahydropyridazine-3-carboxylate Hydrochloride

  • Cyclization Step :

    • In an 8-liter reactor, combine 1 kg (3.3 mol) of 1,2-dibenzyloxycarbonylhydrazine, 0.025 kg of tetrabutylammonium bromide, and 1 kg of potassium carbonate in 5 L of acetone.
    • Add 1 kg (3.65 mol) of 2,5-dibromovalerate of methyl and heat under reflux for 24 hours.
    • Cool the mixture to 0°C and remove solids by filtration.
    • Concentrate the liquid under reduced pressure to obtain an oily concentrate.
  • Hydrolysis Step :

    • Add 1 L of water followed by 1.66 L of 30% sodium hydroxide solution to the concentrate.
    • Maintain the temperature at 40°C and stir for 5-7 hours.
    • Add 2.6 L of toluene followed by slow addition of 1.4 L of 36% hydrochloric acid to reach pH ~1.
  • Crystallization and Isolation :

    • Allow the product to crystallize from the biphasic mixture.
    • Filter the crystals, wash with toluene and water, and dry to obtain approximately 0.62 kg of the final product (71% overall yield) with >97% purity.

Preparation of Enantiomerically Pure Forms

For the preparation of enantiomerically pure forms, the synthesis starts with appropriate chiral precursors:

Enantiomer Starting Material Key Transformation Enantiomeric Purity
S-form (4S)-(phenylmethyl)-2-oxazolidinone Reaction with 1-fluoro-2,4-dinitrobenzene >96% ee
R-form (4R)-(phenylmethyl)-2-oxazolidinone Reaction with 1-fluoro-2,4-dinitrobenzene >96% ee

The final conversion to the methyl ester hydrochloride involves treatment with diazomethane or methanol under acidic conditions, followed by conversion to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Free Base vs. Hydrochloride Salt

Property Methyl (S)-Hexahydropyridazine-3-carboxylate HCl Methyl Hexahydropyridazine-3-carboxylate (Free Base)
CAS No. 380223-17-6 503177-84-2 (racemic), 138323-07-6 ((S)-enantiomer)
Molecular Formula C₆H₁₃ClN₂O₂ C₆H₁₂N₂O₂
Molecular Weight 180.63 g/mol 144.17 g/mol
Solubility High water solubility (typical of HCl salts) Likely more soluble in organic solvents
Storage 2–8°C under inert atmosphere Not specified

Key Differences :

  • The hydrochloride salt improves aqueous solubility, critical for injectable formulations.
  • The free base (CAS 503177-84-2) may be preferred for synthetic intermediates or lipophilic drug formulations .

Stereoisomers

Compound CAS No. Key Feature
(S)-Enantiomer (HCl salt) 380223-17-6 Biologically relevant chiral form
(S)-Enantiomer (Free Base) 138323-07-6 Chiral center retained; no HCl counterion
Racemic Mixture (Free Base) 503177-84-2 Equal (R) and (S) forms; lower enantiopurity

Implications :

  • Chirality affects receptor binding and metabolic pathways. For example, in antiemetics like palonosetron (), stereochemistry dictates efficacy. The (S)-enantiomer of the target compound may exhibit superior pharmacological activity .

Hydroxy and Carboxylic Acid Derivatives

Compound CAS No. Structural Difference
5-Hydroxyhexahydropyridazine-3-carboxylic acid 62222-03-1 Hydroxyl substitution at position 5
(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid 364070-92-8 Stereospecific hydroxylation

Key Differences :

  • The methyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid form .

Pyridazinone Derivatives ()

Pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) feature an unsaturated ring with a ketone group. Compared to the target compound’s saturated hexahydropyridazine ring:

  • Electron Density: The ketone in pyridazinones may enhance hydrogen bonding, whereas the ester in the target compound offers electrophilic reactivity .

Physicochemical Properties

Property Methyl (S)-Hexahydropyridazine-3-carboxylate HCl Pyridazinone Derivatives (e.g., 3a-3h)
Boiling Point Not reported Synthesized at room temperature
Lipophilicity Moderate (ester group) Higher (aromatic substituents)
Synthetic Complexity Requires chiral resolution Straightforward alkylation reactions

Hazard Profiles

Compound Hazard Statements
Methyl (S)-Hexahydropyridazine-3-carboxylate HCl H302, H315, H319, H335 (harmful if swallowed, skin/eye/respiratory irritation)
Pyridazinone Derivatives Not specified in evidence

Biological Activity

Methyl hexahydropyridazine-3-carboxylate hydrochloride (MHPH) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

MHPH possesses a unique hexahydropyridazine ring structure, which is significant for its biological activity. The presence of the carboxylate group enhances its reactivity and interaction with biological targets. Its molecular formula is C6H12ClN2O2C_6H_{12}ClN_2O_2, with a molecular weight of approximately 144.17 g/mol. The compound's lipophilicity is increased by trifluoroacetate groups, facilitating its bioavailability across biological membranes.

The mechanism of action of MHPH involves its binding to specific enzymes and receptors, modulating their activity. This interaction is crucial for various biological pathways, including antimicrobial and anticancer activities. The compound's ability to inhibit certain enzymes suggests a potential role in drug development targeting bacterial infections and cancer .

Antimicrobial Properties

Research indicates that MHPH exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

MHPH has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of MHPH against multiple strains, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus. These findings highlight the compound's potential as a lead candidate for developing new antibiotics.
  • Cancer Cell Line Studies : In a controlled laboratory setting, MHPH was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, confirming its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that MHPH activates caspase-3 pathways in cancer cells, leading to programmed cell death. This finding underscores its dual role in both antimicrobial and anticancer applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of MHPH, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberBiological ActivityUnique Features
Methyl (R)-hexahydropyridazine-3-carboxylate2509056-96-4AntimicrobialEnantiomeric variant with different activity profile
Methyl (S)-hexahydropyridazine-3-carboxylate380223-17-6AnticancerSimilar structure but distinct stereochemistry
Pyrrolidine derivativesVariesVariousDifferent ring size affecting chemical properties

The comparative analysis reveals that while similar compounds exhibit biological activity, MHPH's specific structure contributes to its unique interactions within biological systems .

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